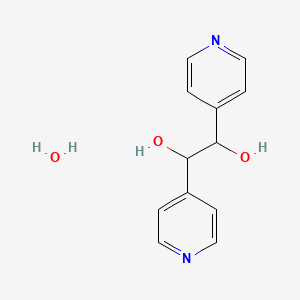
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is a chemical compound with the molecular formula C12H12N2O2·3H2O It is a derivative of ethanediol, where two pyridyl groups are attached to the 1,2-positions of the ethanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction. The product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Reduction reactions can convert the pyridyl groups to pyridyl alcohols.
Substitution: The pyridyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridyl ketones.
Reduction: Pyridyl alcohols.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate involves its interaction with molecular targets through coordination bonds. The pyridyl groups can coordinate with metal ions, forming stable complexes that can exhibit unique chemical and biological properties. These interactions can influence various molecular pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(4-pyridyl)ethane: Similar structure but lacks the hydroxyl groups.
1,2-bis(4-pyridyl)ethylene: Contains a double bond instead of the ethanediol backbone.
4,4’-bipyridine: Consists of two pyridyl groups connected directly without the ethanediol backbone.
Uniqueness
Meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrate is unique due to the presence of both pyridyl groups and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1,2-dipyridin-4-ylethane-1,2-diol;hydrate |
InChI |
InChI=1S/C12H12N2O2.H2O/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10;/h1-8,11-12,15-16H;1H2 |
InChI-Schlüssel |
IZYYUBJLWQOTKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


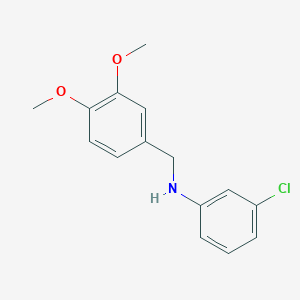
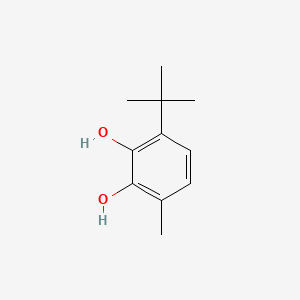
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)

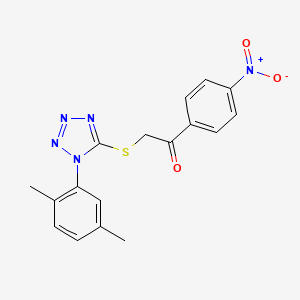
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)
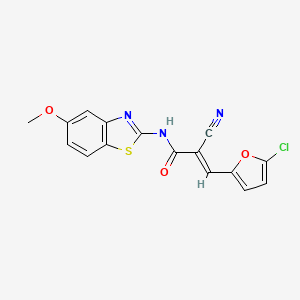
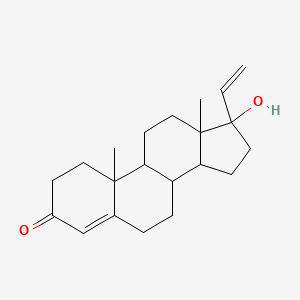
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)


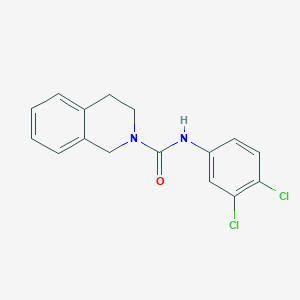
![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
